

In Vitro Characterization of K145 Hydrochloride's Enzymatic Activity: A Technical Guide

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Compound of Interest

Compound Name: K145 hydrochloride

Cat. No.: B560151

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic activity of **K145 hydrochloride**, a selective inhibitor of Sphingosine Kinase 2 (SphK2). The information presented herein is compiled from published research to facilitate further investigation and application of this compound in drug discovery and development.

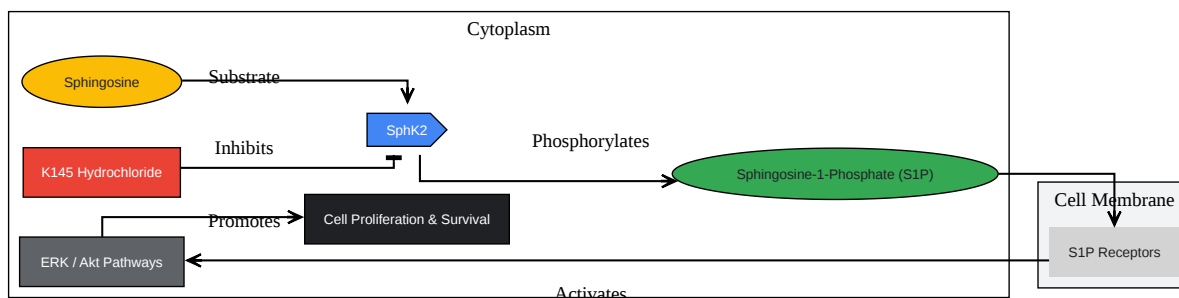
Core Quantitative Data

The following tables summarize the key quantitative parameters defining the enzymatic inhibition profile of **K145 hydrochloride**.

| Parameter | Value | Target Enzyme | Notes | Reference |
|-------------|-----------------------------|-------------------------|--|----------------------------------|
| IC50 | 4.3 μ M | Recombinant Human SphK2 | [1][2][3][4][5][6] [7][8][9][10] | |
| Ki | 6.4 μ M | Recombinant Human SphK2 | Substrate-competitive with sphingosine. | [1][3][4][5][6][7] [8][9][10] |
| Vmax | 10820 \pm 210 pmol/min/mg | Recombinant Human SphK2 | [4][11] | |
| Selectivity | >10 μ M (IC50) | Recombinant Human SphK1 | K145 is inactive against SphK1 at concentrations up to 10 μ M. | [1][4][9] |

Signaling Pathway Analysis

K145 hydrochloride exerts its cellular effects by inhibiting SphK2, which in turn modulates downstream signaling pathways crucial for cell survival and proliferation. The primary mechanism involves the reduction of sphingosine-1-phosphate (S1P) levels.[2] This leads to the decreased activation of pro-survival pathways such as ERK and Akt.[1][2]



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Caption: **K145 hydrochloride** inhibits SphK2, blocking S1P production and downstream signaling.

Experimental Protocols

In Vitro Sphingosine Kinase Activity Assay

This protocol outlines the methodology to determine the inhibitory activity of **K145 hydrochloride** on SphK1 and SphK2.

Materials:

- Recombinant human SphK1 and SphK2
- Sphingosine
- [γ - 32 P]ATP
- Lipid extraction buffers
- Thin-layer chromatography (TLC) plates
- Scintillation counter
- **K145 hydrochloride**
- DMS (N,N-dimethylsphingosine) as a non-selective inhibitor control

Procedure:

- Prepare a reaction mixture containing the respective recombinant SphK enzyme, sphingosine (e.g., 5 μ M), and varying concentrations of **K145 hydrochloride** or DMS in a suitable buffer.[\[11\]](#)
- Initiate the kinase reaction by adding [γ - 32 P]ATP.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

- Terminate the reaction by adding a stop solution (e.g., acidic chloroform/methanol).
- Extract the lipids containing the radiolabeled S1P.
- Separate the lipids using TLC.
- Quantify the amount of [^{32}P]S1P formed using a scintillation counter or phosphorimager.
- Calculate the percentage of enzyme activity relative to a vehicle control (DMSO).
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

For Kinetic Analysis (Lineweaver-Burk Plot):

- Perform the assay with varying concentrations of sphingosine at fixed concentrations of **K145 hydrochloride**.
- Measure the reaction velocity (V) at each substrate and inhibitor concentration.
- Plot 1/V versus 1/[Sphingosine] to generate a Lineweaver-Burk plot and determine the type of inhibition and the K_i value.[\[4\]](#)[\[11\]](#)

Cellular Proliferation and Apoptosis Assays

These protocols are designed to assess the effect of **K145 hydrochloride** on cell viability and programmed cell death in a cell line such as U937 human leukemia cells.

Cell Growth Inhibition Assay:

- Seed U937 cells in 96-well plates at a suitable density.
- Treat the cells with various concentrations of **K145 hydrochloride** (e.g., 0-10 μM) for different time points (e.g., 24, 48, 72 hours).[\[1\]](#)[\[5\]](#)
- Assess cell viability using a standard method such as the MTT assay or by direct cell counting with trypan blue exclusion.
- Calculate the percentage of growth inhibition relative to vehicle-treated control cells.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

- Treat U937 cells with **K145 hydrochloride** (e.g., 10 μ M) for a specified duration (e.g., 24 hours).[1]
- Harvest the cells and wash with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis of Signaling Proteins

This protocol is used to investigate the effect of **K145 hydrochloride** on the phosphorylation status of key signaling proteins like ERK and Akt.

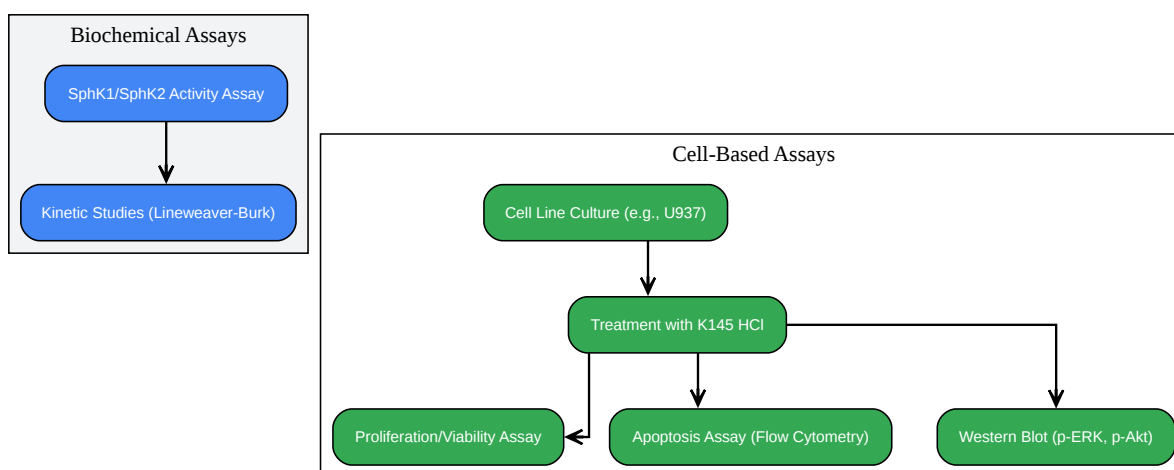
Procedure:

- Culture U937 cells and treat with **K145 hydrochloride** (e.g., 4-8 μ M) for a specific time (e.g., 3 hours).[1]
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies specific for total and phosphorylated forms of ERK and Akt.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities to determine the relative phosphorylation levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of **K145 hydrochloride**.



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Caption: A general workflow for the in vitro characterization of **K145 hydrochloride**.

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